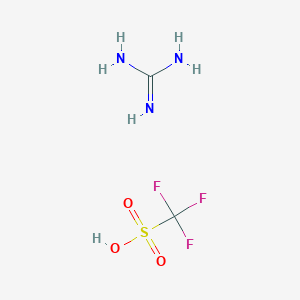
Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally related to other fluoroquinolones, which are widely used in clinical settings to treat various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ethylation: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Fluorination: The fluorine atom is introduced at the 6-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Piperazine Derivatization: The 7-position is functionalized with 4-Methylpiperazine through a nucleophilic substitution reaction.
Final Methylation: The final step involves methylation of the ester group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinolone derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound in the study of quinolone synthesis and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of resistance in bacteria.
Medicine: Explored for potential use in developing new antibiotics with improved efficacy and reduced resistance.
Industry: Utilized in the development of antibacterial coatings and materials.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The fluorine atom enhances the compound’s ability to penetrate bacterial cell walls, while the piperazine ring improves its binding affinity to the target enzymes.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents at the piperazine ring.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against Gram-positive bacteria.
Norfloxacin: A fluoroquinolone with a shorter half-life and lower potency compared to Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct pharmacokinetic properties and a broad spectrum of antibacterial activity. Its structural modifications enhance its stability and reduce the likelihood of developing bacterial resistance.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
108224-80-2 |
|---|---|
Molecular Formula |
C18H22FN3O3 |
Molecular Weight |
347.3839832 |
Synonyms |
Methyl 1-ethyl-6-fluoro-7-(4-Methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









